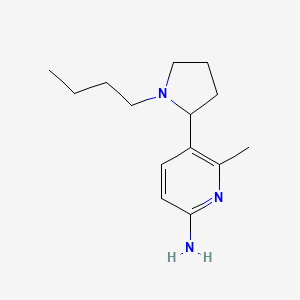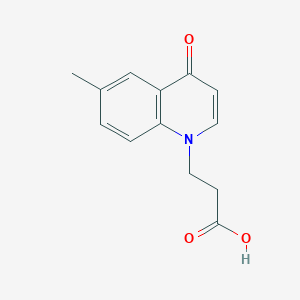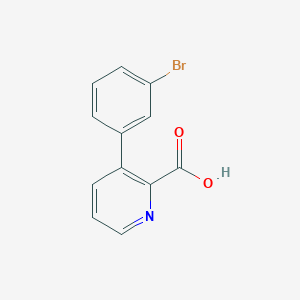
6-Amino-2-isopropylisoindolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-2-isopropylisoindolin-1-one is a heterocyclic compound with a molecular formula of C11H14N2O. This compound is part of the isoindolinone family, which is known for its diverse biological activities and potential therapeutic applications. The structure of this compound consists of an isoindolinone core substituted with an amino group at the 6th position and an isopropyl group at the 2nd position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-isopropylisoindolin-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-isopropylbenzamide with a suitable amine can lead to the formation of the desired isoindolinone structure. The reaction typically requires the use of a dehydrating agent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature, pressure, and solvent selection, to maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
6-Amino-2-isopropylisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group at the 6th position can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted isoindolinone derivatives.
科学的研究の応用
6-Amino-2-isopropylisoindolin-1-one has a wide range of scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 6-Amino-2-isopropylisoindolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 6-Amino-2-methylisoindolin-1-one
- 6-Amino-2-ethylisoindolin-1-one
- 6-Amino-2-propylisoindolin-1-one
Uniqueness
6-Amino-2-isopropylisoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at the 2nd position enhances its lipophilicity and may influence its interaction with biological targets compared to other similar compounds.
特性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
6-amino-2-propan-2-yl-3H-isoindol-1-one |
InChI |
InChI=1S/C11H14N2O/c1-7(2)13-6-8-3-4-9(12)5-10(8)11(13)14/h3-5,7H,6,12H2,1-2H3 |
InChIキー |
OKPFNNJANJLNJN-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CC2=C(C1=O)C=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one](/img/structure/B11805084.png)

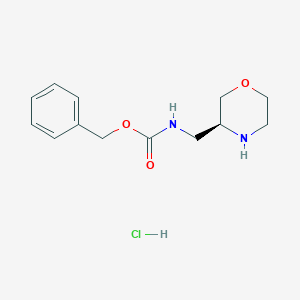
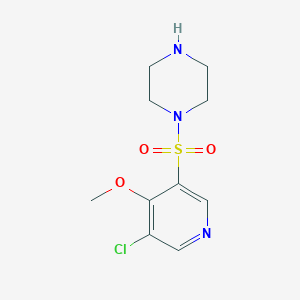
![Piperazin-1-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B11805131.png)
